Cas no 69687-96-3 (Ethyl 4-(4-fluorophenoxy)butanoate)

Ethyl 4-(4-fluorophenoxy)butanoate is a fluorinated ester compound with applications in organic synthesis and pharmaceutical intermediates. Its structure features a 4-fluorophenoxy group linked to a butanoate ester, offering reactivity useful for further functionalization. The fluorine substituent enhances electronic properties, making it valuable in the development of bioactive molecules. This compound is characterized by its stability under standard conditions and compatibility with various synthetic transformations, including nucleophilic substitutions and ester hydrolysis. Its well-defined purity and consistent performance make it suitable for research and industrial processes requiring precise fluorinated building blocks. Proper handling should follow standard safety protocols for fluorinated organic compounds.
Ethyl 4-(4-fluorophenoxy)butanoate structure
69687-96-3 structure
Product Name:Ethyl 4-(4-fluorophenoxy)butanoate
CAS No:69687-96-3
MF:C12H15FO3
MW:226.244107484818
MDL:MFCD18911361
CID:2676424
PubChem ID:560198
Update Time:2025-10-30

Ethyl 4-(4-fluorophenoxy)butanoate Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Fluorophenoxy)butanoic acid ethyl ester
    • Ethyl 4-(4-fluorophenoxy)butanoate #
    • SCHEMBL3257350
    • 4-(4-fluoro-phenoxy)-butyric acid ethyl ester
    • 69687-96-3
    • Butanoic acid, 4-(4-fluorophenoxy)-, ethyl ester
    • Ethyl 4-(4-fluorophenoxy)butanoate
    • Ethyl 4-(4-fluoro-phenoxy)butanoate
    • MDL: MFCD18911361
    • Inchi: 1S/C12H15FO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3
    • InChI Key: MHWJYMIHCGLWCP-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OCCCC(=O)OCC

Computed Properties

  • Exact Mass: 226.10052250Da
  • Monoisotopic Mass: 226.10052250Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 35.5Ų

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Ethyl 4-(4-fluorophenoxy)butanoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:69687-96-3)
Order Number:A1172273
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:22
Price ($):961.0
Email:sales@amadischem.com

Additional information on Ethyl 4-(4-fluorophenoxy)butanoate

Ethyl 4-(4-Fluorophenoxy)Butanoate: A Comprehensive Overview

Ethyl 4-(4-fluorophenoxy)butanoate, with the CAS number 69687-96-3, is a compound of significant interest in various scientific and industrial applications. This compound, also referred to as Ethyl 4-(4-fluorophenoxy)butanoate, belongs to the class of esters and is widely recognized for its unique chemical properties and versatile applications.

The structure of ethyl 4-(4-fluorophenoxy)butanoate consists of a butanoate ester group attached to a fluorophenyl ether moiety. The presence of the fluorine atom in the aromatic ring imparts distinct electronic properties, making this compound highly reactive in certain chemical transformations. Recent studies have highlighted its potential as a key intermediate in the synthesis of advanced materials and pharmaceuticals.

In terms of physical properties, ethyl 4-(4-fluorophenoxy)butanoate exhibits a melting point of approximately -5°C and a boiling point around 100°C under standard atmospheric pressure. Its solubility in organic solvents such as dichloromethane and ethyl acetate is relatively high, which facilitates its use in various organic reactions. The compound's stability under normal storage conditions has been well-documented, making it suitable for long-term use in industrial settings.

Recent advancements in synthetic chemistry have led to innovative methods for the production of ethyl 4-(4-fluorophenoxy)butanoate. One notable approach involves the nucleophilic substitution reaction between 4-fluorophenol and ethyl bromide in the presence of a strong base. This method has been optimized to achieve high yields and purity levels, ensuring its applicability in large-scale manufacturing processes.

The applications of ethyl 4-(4-fluorophenoxy)butanoate span across multiple industries. In agriculture, it serves as an essential component in the formulation of herbicides, where its ability to inhibit specific enzymatic pathways in plants has proven highly effective. In the field of materials science, this compound has been utilized as a precursor for the synthesis of high-performance polymers, contributing to advancements in polymer engineering.

Moreover, ethyl 4-(4-fluorophenoxy)butanoate has garnered attention in the pharmaceutical industry due to its role as an intermediate in drug synthesis. Recent research has explored its potential as a building block for developing novel anti-inflammatory agents and anticancer drugs. The compound's ability to undergo various functional group transformations makes it highly valuable in medicinal chemistry.

In conclusion, ethyl 4-(4-fluorophenoxy)butanoate (CAS No: 69687-96-3) stands out as a multifaceted compound with diverse applications across numerous scientific domains. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, underscore its importance as a key player in modern chemistry and material science.

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Amadis Chemical Company Limited
(CAS:69687-96-3)
A1172273
Purity:99%
Quantity:1g
Price ($):961.0
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